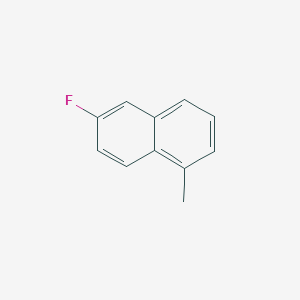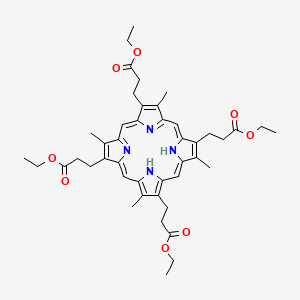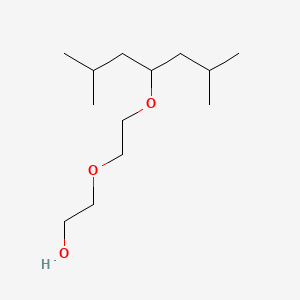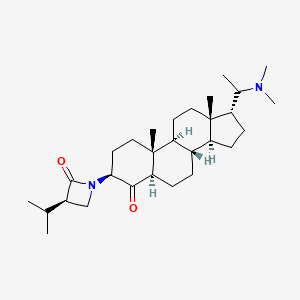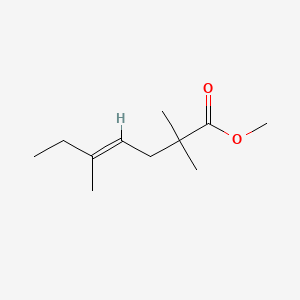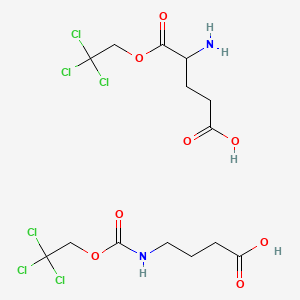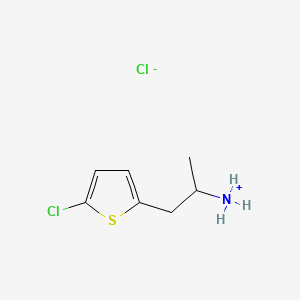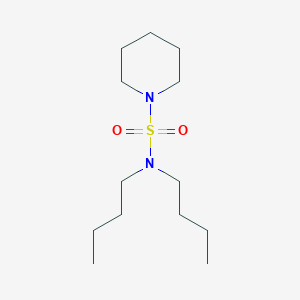![molecular formula C15H27ClN2O2 B13763215 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride CAS No. 60752-84-3](/img/structure/B13763215.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride: is a heterocyclic organic compound with a unique structure that combines an azetidine ring with a tert-butylcarbamate group and a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Ethylpent-1-yn-3-yl Group: This step involves the alkylation of the azetidine ring with an ethylpent-1-yn-3-yl halide under basic conditions.
Attachment of the N-tert-butylcarbamate Group: The tert-butylcarbamate group is introduced through a carbamation reaction using tert-butyl chloroformate and a suitable base.
Formation of the Chloride Salt: The final step involves the addition of hydrochloric acid to form the chloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylpent-1-yn-3-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the azetidine ring or the ethylpent-1-yn-3-yl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced analogs with saturated or partially saturated rings.
Substitution: Substituted products with various functional groups replacing the chloride ion.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties .
Mécanisme D'action
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-butylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-methylcarbamate;chloride
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-ethylcarbamate;chloride
Uniqueness
The uniqueness of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Propriétés
| 60752-84-3 | |
Formule moléculaire |
C15H27ClN2O2 |
Poids moléculaire |
302.84 g/mol |
Nom IUPAC |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-tert-butylcarbamate;chloride |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-7-15(8-2,9-3)17-10-12(11-17)19-13(18)16-14(4,5)6;/h1,12H,8-11H2,2-6H3,(H,16,18);1H |
Clé InChI |
MDSVZBFMZRSXKS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC(C)(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


